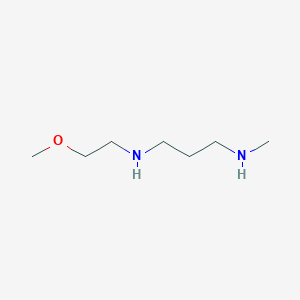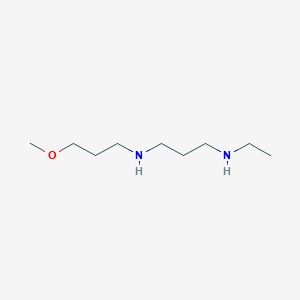
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including an amino group (-NH2), an oxadiazole ring (a heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms), and a triazole ring (a heterocyclic ring containing two carbon atoms and three nitrogen atoms). The presence of these functional groups could potentially give this compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole and triazole rings could be formed through cyclization reactions involving precursors with the appropriate functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and triazole rings would add rigidity to the molecule’s structure and could influence its reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amino group could participate in reactions with acids to form amides, or it could be acylated to form amines . The oxadiazole and triazole rings could also participate in a variety of reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the functional groups it contains. For example, the presence of the polar amino group could increase its solubility in water .
科学的研究の応用
Synthesis and Chemical Reactivity
Synthesis and Dimroth Rearrangement : The compound's involvement in the synthesis of various complex molecules, like 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles, and their subsequent Dimroth rearrangement, demonstrates its utility in creating diverse chemical structures (Rozhkov et al., 2004).
Reactivity and Derivative Formation : The compound's reactivity is showcased through its involvement in alkylation reactions, yielding N-CH2R derivatives and bis-N-nitramine derivatives. This highlights its versatility in forming a wide range of chemically distinct derivatives (Sergievskii et al., 2005).
Bioisoster Applications : The compound's moiety serves as a bioisoster, replacing carboxylic acid groups in drug design, indicating its significance in pharmaceutical chemistry and drug development (Lolli et al., 2010).
Biological Assessment and Pharmacological Characterization
Cytotoxicity and Biological Evaluation : The compound, when tethered with other molecular frameworks like ursane and lupane, has been evaluated for cytotoxicity, offering insights into its potential therapeutic applications (Popov et al., 2020).
Antimicrobial Activity : Derivatives of the compound have been synthesized and evaluated as potential antimicrobial agents, signifying its role in combating microbial infections (Jadhav et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propan-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O3/c1-3(2)5-4(8(15)16)10-13-14(5)7-6(9)11-17-12-7/h3H,1-2H3,(H2,9,11)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEYHXAUVAYIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=NON=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385089.png)

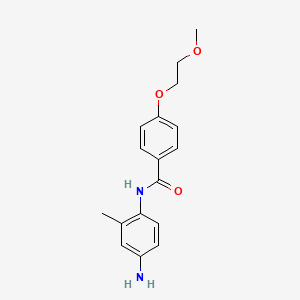
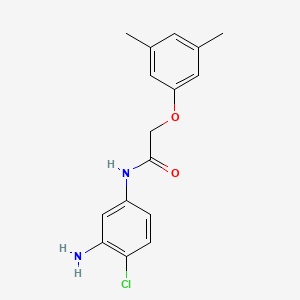

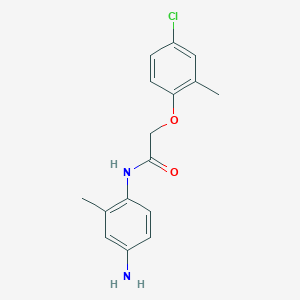
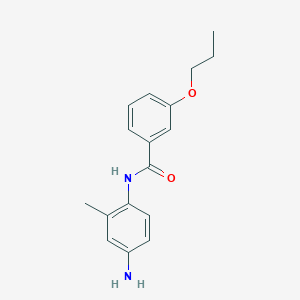

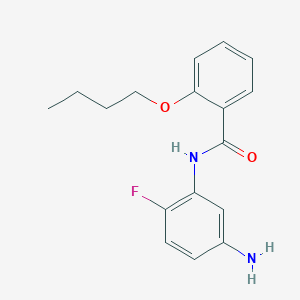
![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)
